(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Catalog No.
S2748952
CAS No.
2034500-12-2
M.F
C15H18N4O3
M. Wt
302.334
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-...

CAS Number

2034500-12-2

Product Name

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(furan-3-yl)methanone

Molecular Formula

C15H18N4O3

Molecular Weight

302.334

InChI

InChI=1S/C15H18N4O3/c1-18(2)13-7-16-8-14(17-13)22-12-3-5-19(9-12)15(20)11-4-6-21-10-11/h4,6-8,10,12H,3,5,9H2,1-2H3

InChI Key

UJWDHHZFLACDRP-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=COC=C3

solubility

not available
  • Furan ring: The furan ring is a common heterocyclic group found in many biologically active molecules. It has been shown to exhibit various bioactivities, including anti-bacterial, anti-fungal, and anti-cancer properties .
  • Pyrazin ring: The pyrazin ring is another heterocyclic group with diverse biological activities. Pyrazin derivatives have been reported to possess anti-inflammatory, anti-microbial, and anti-tumor properties .
  • Pyrrolidin ring: The pyrrolidin ring is a common structural motif found in many natural products and pharmaceuticals. Pyrrolidin derivatives have been shown to exhibit a wide range of biological activities, including anti-depressant, anti-convulsant, and anti-cancer properties .

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a complex organic molecule characterized by its unique structural components, which include a pyrrolidine ring, a furan moiety, and a dimethylamino-substituted pyrazine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its molecular formula is C16H22N6O3C_{16}H_{22}N_6O_3, with a molecular weight of approximately 346.38 g/mol .

The synthesis of this compound typically involves several key reactions:

  • Formation of the Pyrazine Ring: The pyrazine moiety is synthesized through condensation reactions involving appropriate precursors, often utilizing methods such as cyclization of diaminopyridines or similar compounds.
  • Nucleophilic Substitution: The introduction of the dimethylamino group occurs via nucleophilic substitution on the pyrazine ring, often using dimethylamine under basic conditions.
  • Pyrrolidine Formation: The pyrrolidine ring is synthesized separately, usually through a cyclization reaction involving an appropriate amine and carbonyl compound.
  • Ether Linkage Formation: The coupling of the pyrrolidine and pyrazine rings is achieved through ether formation, typically involving an alkyl halide or an alcohol.
  • Methanone Formation: The final step involves the formation of the methanone group by reacting the furan derivative with an acylating agent, such as an acid chloride or anhydride .

The biological activity of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone has been investigated in various studies. It exhibits potential as a phosphodiesterase inhibitor, which may be relevant for treating neurological disorders and other conditions where modulation of cyclic nucleotide levels is beneficial. Additionally, it may interact with specific receptors or enzymes, influencing pathways associated with inflammation and neuroprotection .

The synthesis methods for this compound can vary but generally follow a multi-step synthetic route:

  • Preparation of Pyrazine: Start with 2-amino-pyrazine derivatives and perform cyclization.
  • Dimethylamino Substitution: Treat the pyrazine derivative with dimethylamine.
  • Synthesis of Pyrrolidine: Use a suitable precursor, such as 2-pyrrolidinone, to form the pyrrolidine ring.
  • Coupling Reaction: Combine the pyrrolidine and pyrazine components using etherification techniques.
  • Final Acylation: React with furan derivatives to introduce the methanone functionality.

This method allows for the efficient assembly of the compound while ensuring high purity and yield .

This compound has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders due to its phosphodiesterase inhibitory activity.
  • Research Tools: It can be used in biochemical assays to study enzyme interactions and signal transduction pathways.
  • Therapeutic Agents: Possible use in treatments for conditions like depression or anxiety by modulating neurotransmitter levels .

Interaction studies have shown that (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone may interact with various biological targets:

  • Enzymatic Interactions: It may inhibit specific phosphodiesterases, leading to increased levels of cyclic AMP or cyclic GMP.
  • Receptor Binding: Potential binding to neurotransmitter receptors has been suggested, affecting signaling pathways related to mood and cognition .
  • Cellular Effects: Studies indicate possible effects on cell proliferation and apoptosis in certain cancer cell lines.

Similar Compounds

Several compounds share structural features with (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone, highlighting its uniqueness in terms of biological activity and chemical structure:

Compound NameCAS NumberKey Features
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone2034499-74-4Contains thiophene instead of furan
N-(1-(3-(6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide2034201-78-8Features an acetamide group
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-pyrazol-4-yl)methanone2034401-93-7Incorporates a methoxy-substituted pyrazole

These compounds illustrate variations in substituents that can significantly influence their biological properties and applications, thereby emphasizing the distinctiveness of the original compound .

XLogP3

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Dates

Last modified: 08-16-2023

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